Pentaerythritol trimethacrylate

Beschreibung

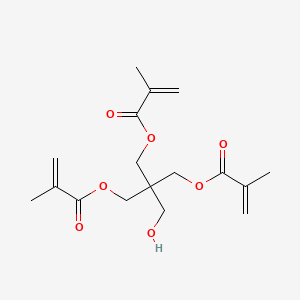

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-11(2)14(19)22-8-17(7-18,9-23-15(20)12(3)4)10-24-16(21)13(5)6/h18H,1,3,5,7-10H2,2,4,6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDXBRVLWDGRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909644 | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-66-1 | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol trimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-(hydroxymethyl)-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentaerythritol trimethacrylate synthesis mechanism and kinetics

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Pentaerythritol (B129877) Trimethacrylate

Executive Summary

Pentaerythritol trimethacrylate (PETMA) is a trifunctional monomer prized for its high crosslink density and rapid curing characteristics, making it a critical component in the formulation of coatings, adhesives, inks, and other polymer systems. This technical guide provides a comprehensive overview of the synthesis of PETMA, focusing on its core reaction mechanism, kinetics, and detailed experimental protocols. The primary synthesis route is the direct acid-catalyzed esterification of pentaerythritol with methacrylic acid. This document outlines the mechanistic steps, discusses the kinetic factors influencing reaction rates and yield, and presents tabulated quantitative data on reaction conditions. Furthermore, detailed experimental procedures and process-flow visualizations are provided to aid researchers in the practical application of this knowledge.

Core Synthesis Mechanism

The industrial production of this compound is predominantly achieved through the direct esterification of pentaerythritol with methacrylic acid.[1][2] This is a reversible equilibrium reaction where three of the four hydroxyl groups of pentaerythritol react with the carboxyl group of methacrylic acid to form ester linkages, with water as a byproduct.[3]

The overall reaction can be summarized as: C(CH₂OH)₄ + 3 CH₂(CH₃)COOH ⇌ C(CH₂OCOC(CH₃)=CH₂)₃(CH₂OH) + 3 H₂O

To achieve high yields of the desired trimethacrylate, the reaction equilibrium must be shifted towards the products. This is accomplished by the continuous removal of water from the reaction mixture, often by azeotropic distillation under vacuum.[3]

Acid Catalysis

The esterification is almost exclusively performed under acid catalysis, as base-catalyzed conditions would promote the premature and uncontrolled polymerization of the methacrylate (B99206) monomers.[3] The mechanism of acid catalysis involves the protonation of the carbonyl oxygen of methacrylic acid by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. A subsequent elimination of a water molecule yields the ester. This process is repeated to achieve the desired degree of esterification.

Catalytic systems are broadly categorized as homogeneous or heterogeneous:

-

Homogeneous Catalysts : Strong mineral acids like sulfuric acid have been traditionally used. However, organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid are more common due to their high catalytic activity.[4]

-

Heterogeneous Catalysts : Solid acid catalysts, including sulfonic acid functionalized polymeric resins (e.g., Amberlite IR-120) and silicotungstic acid, offer significant advantages in product purification, as they can be easily removed by filtration.[3]

Role of Polymerization Inhibitors

Methacrylic acid and its esters are highly susceptible to free-radical polymerization, especially at the elevated temperatures required for esterification.[1] To prevent this unwanted side reaction, which would lead to gelation and reduced product yield, polymerization inhibitors are a critical component of the reaction mixture.[4] Common inhibitors include hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), p-tert-butylcatechol, and phenothiazine. Often, a combination of inhibitors is used to ensure stability throughout the process.[4][5]

Reaction Kinetics

The kinetics of the esterification of pentaerythritol with methacrylic acid is complex due to the presence of multiple, consecutive-competitive reactions leading to mono-, di-, tri-, and tetra-esters. While specific kinetic models for PETMA are not extensively detailed in publicly available literature, the principles can be inferred from studies on related systems, such as the esterification of pentaerythritol with acrylic acid or methacrylic acid with simpler alcohols.[6][7]

The reaction rate is primarily influenced by:

-

Temperature : The reaction rate increases significantly with temperature. Typical industrial processes operate between 70°C and 120°C.[3][4] Higher temperatures provide the necessary activation energy but also increase the risk of polymerization. A kinetic study on the related synthesis of pentaerythritol diacrylate showed that reaction rate constants increase substantially in the 100–130°C range.[3] For the mono-esterification step in that system, an activation energy of 34.57 kJ·mol⁻¹ was reported.[7]

-

Catalyst Concentration : The rate is dependent on the concentration of the acid catalyst. Generally, increasing the catalyst loading enhances the reaction rate.[8] For solid catalysts, the rate is also influenced by mass transfer limitations.

-

Molar Ratio of Reactants : Using an excess of methacrylic acid can help shift the equilibrium towards the products, though this complicates purification. The molar ratio is a key parameter optimized in industrial processes.[9]

Kinetic models for the esterification of methacrylic acid with alcohols are often derived using a pseudo-homogeneous approach, where the forward reaction (esterification) is considered second-order (first-order with respect to both the acid and the alcohol), and the reverse reaction (hydrolysis) is second-order (first-order with respect to the ester and water).[6] More complex models like the Langmuir-Hinshelwood (L-H) mechanism are used for heterogeneous catalysis to account for the adsorption of reactants onto the catalyst surface.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pentaerythritol acrylates and methacrylates, compiled from various sources.

Table 1: Typical Reaction Conditions

| Parameter | Value Range | Source(s) |

|---|---|---|

| Reaction Temperature | 70 - 120 °C | [3][4] |

| Pressure | -0.05 to -0.098 MPa (Vacuum) | [3] |

| Reaction Time | 3 - 7 hours | [4] |

| Molar Ratio (Acid:Alcohol) | 0.3 - 3.0 |[9][11] |

Table 2: Catalyst Systems and Concentrations

| Catalyst Type | Catalyst Example | Typical Concentration (wt%) | Source(s) |

|---|---|---|---|

| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | 0.5 - 5.0 | [8] |

| Homogeneous | Methanesulfonic Acid | - | [4] |

| Homogeneous | Sulfuric Acid | 0.5 - 4.0 | [11] |

| Heterogeneous | Sulfonic Acid Resin (e.g., Amberlite) | 1.0 - 30.0 | [8] |

| Heterogeneous | Silicotungstic Acid | - |[4] |

Table 3: Common Polymerization Inhibitors and Concentrations

| Inhibitor | Typical Concentration (ppm) | Source(s) |

|---|---|---|

| Hydroquinone (HQ) | 100 - 250 | [4] |

| Hydroquinone Monomethyl Ether (MEHQ) | 300 - 400 | [1][2] |

| p-Hydroxyanisole | 100 - 500 | [4] |

| Phenothiazine | 50+ | [4] |

| Copper Sulfate | 300+ |[4] |

Experimental Protocols

The following are representative methodologies for the synthesis of this compound, adapted from patent literature.

Protocol 1: Synthesis using a Homogeneous Catalyst (p-TSA)

-

Reactor Setup : Charge a reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser with 350g of pentaerythritol, 600g of acrylic acid (or methacrylic acid), 10g of p-toluenesulfonic acid, and 400g of toluene (B28343) (as an azeotropic solvent).[4]

-

Inhibitor Addition : Add a polymerization inhibitor cocktail to the mixture, for example: 100 ppm hydroquinone, 100 ppm p-hydroxyanisole, 50 ppm phenothiazine, and 300 ppm copper sulfate.[4]

-

Initial Reaction : Stir the mixture thoroughly. Open the steam valve to slowly heat the reactor, controlling the temperature to reach 70°C and maintain for 30 minutes.[4]

-

Azeotropic Reflux : Continue heating to raise the temperature to between 80-115°C to initiate azeotropic reflux. Continuously remove the water collected in the Dean-Stark trap.[4]

-

Reaction Monitoring & Completion : Maintain reflux for 3-5 hours. The reaction progress can be monitored by measuring the acid number of the reaction mixture. Once the desired acid number is reached, terminate the reaction.[4]

-

Workup : Cool the reaction mixture. Add a sodium carbonate solution to neutralize the acid catalyst, followed by washing with a sodium chloride solution. Extract the upper organic phase.[4]

-

Purification : Separate the solvent from the organic phase via vacuum distillation to yield the final product.[4]

Protocol 2: Synthesis using a Solid Acid Catalyst

-

Reactor Setup : In a 500ml three-necked flask equipped with a stirrer and vacuum distillation setup, add 75g of pentaerythritol, 131g of acrylic acid (or methacrylic acid), 4.5g of a solid acid catalyst (e.g., sulfonic acid resin), and 0.5g of MEHQ as an inhibitor.

-

Initial Esterification : Stir the mixture at room temperature for 2 hours to initiate esterification.

-

Vacuum Reaction : Apply a vacuum to the system, controlling the pressure at approximately 0.098 MPa. Heat the flask to 98°C to promote reflux and continuously remove the water generated.

-

Reaction Completion : Continue the reaction for approximately 2 hours, monitoring the acid number of the solution. When the acid number reaches a target value (e.g., 50 mgKOH/g), stop heating.

-

Purification : Cool the mixture to room temperature. The solid catalyst can be removed by simple filtration. The excess acrylic acid can be removed by vacuum distillation to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and core chemical mechanism.

Caption: High-level workflow for the synthesis of PETMA.

Caption: The core mechanism of acid-catalyzed esterification.

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Pentaerythritol triacrylate | 3524-68-3 | Benchchem [benchchem.com]

- 4. CN101462953B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]

- 5. Pentaerythritol triacrylate CAS#: 3524-68-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 9. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Spectroscopic Analysis of Pentaerythritol Trimethacrylate using NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) trimethacrylate (PETRIM), a multifunctional monomer, is a critical component in the formulation of various polymers used in dental materials, coatings, and drug delivery systems. The degree of methacrylation and the purity of the monomer are paramount as they directly influence the physicochemical properties of the resulting polymer, such as crosslink density, mechanical strength, and biocompatibility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of PETRIM. This technical guide provides an in-depth overview of the spectroscopic analysis of PETRIM using ¹H and ¹³C NMR, including detailed experimental protocols and data interpretation.

It is important to note that commercially available "pentaerythritol trimethacrylate" is often a technical-grade mixture containing the di-, tri-, and tetra-methacrylate esters of pentaerythritol. This guide will address the analysis of such mixtures, drawing upon data from technical reports and spectral databases of related compounds to facilitate the identification of the constituent components.

Experimental Protocols

A standardized protocol for the NMR analysis of viscous methacrylate (B99206) monomers is essential for obtaining high-quality, reproducible spectra.

Sample Preparation

Given the viscous nature of pentaerythritol methacrylates, proper sample preparation is crucial for achieving high-resolution spectra.

-

Sample Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that can effectively dissolve the sample. Chloroform-d (CDCl₃) is a common choice. For viscous samples, ensuring complete dissolution may require gentle warming or vortexing.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. If necessary, gently warm the mixture to aid dissolution. Ensure the final solution is homogeneous and free of air bubbles.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height in the tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is suitable for most organic molecules.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

-

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the constituent parts of pentaerythritol methacrylate esters. The data for the technical grade mixture is based on the analysis of "Pentaerythritol Triacrylate (Technical Grade)" by the National Toxicology Program, which is a mixture of the di-, tri-, and tetra-acrylates. Reference data for pentaerythritol tetramethacrylate is also provided for comparison.

Table 1: ¹H NMR Spectral Data of Pentaerythritol Methacrylates

| Assignment | Functional Group | Expected Chemical Shift (δ) in ppm | Multiplicity |

| a | Methacrylate CH₂ (cis to C=O) | ~6.1 | s |

| b | Methacrylate CH₂ (trans to C=O) | ~5.6 | s |

| c | Ester CH₂ (-CH₂-O-C=O) | ~4.2 | s |

| d | Free CH₂OH | ~3.7 | s |

| e | Methacrylate CH₃ | ~1.9 | s |

| f | Central Quaternary Carbon | (No Protons) | - |

Note: The chemical shifts can vary slightly depending on the solvent and the specific ester (di-, tri-, or tetra-methacrylate).

Table 2: ¹³C NMR Spectral Data of Pentaerythritol Methacrylates

| Assignment | Functional Group | Expected Chemical Shift (δ) in ppm (Pentaerythritol Tetramethacrylate) |

| g | Carbonyl C=O | ~167 |

| h | Quaternary Olefinic Carbon | ~136 |

| i | Methylene (B1212753) Olefinic Carbon (=CH₂) | ~126 |

| j | Ester CH₂ (-CH₂-O-C=O) | ~62 |

| k | Central Quaternary Carbon | ~43 |

| l | Free CH₂OH | ~61 |

| m | Methacrylate CH₃ | ~18 |

Note: The chemical shifts for the technical grade mixture will show multiple peaks in the regions of the esterified and free methylene groups, corresponding to the different ester congeners.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an NMR experiment and the chemical structure of this compound.

An In-depth Technical Guide to FTIR Spectrum Analysis of Pentaerythritol Trimethacrylate for Functional Group Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) trimethacrylate (PETMA) is a trifunctional monomer widely utilized in the formulation of polymers for various applications, including dental composites, coatings, and drug delivery systems. Its utility stems from the presence of three reactive methacrylate (B99206) groups, which enable the formation of highly cross-linked polymer networks. A thorough understanding of its chemical structure and the identification of its key functional groups are paramount for predicting its reactivity, polymerization kinetics, and the properties of the resulting polymer. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular vibrations and, consequently, the functional groups present in a sample. This technical guide provides an in-depth analysis of the FTIR spectrum of pentaerythritol trimethacrylate, a detailed experimental protocol for obtaining the spectrum, and a comprehensive identification of its characteristic functional groups.

Chemical Structure of this compound

This compound is an ester of pentaerythritol and methacrylic acid. Its structure consists of a central quaternary carbon atom bonded to four CH2 groups. Three of these are esterified with methacrylate groups, while one remains as a primary alcohol (hydroxymethyl group). The presence of both methacrylate and hydroxyl functional groups imparts unique properties to the molecule.

Caption: Chemical structure of this compound.

FTIR Spectrum Analysis and Functional Group Identification

The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the key absorption peaks, their corresponding vibrational modes, and the functional groups responsible for these vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3500 | O-H stretching | Hydroxyl (-OH) |

| ~2960 | C-H asymmetric stretching | Methyl (-CH₃) |

| ~2870 | C-H symmetric stretching | Methylene (-CH₂) |

| ~1720 | C=O stretching | Ester Carbonyl |

| ~1636 | C=C stretching | Acrylate (B77674) |

| ~1450 | C-H bending | Methyl/Methylene |

| ~1160 | C-O stretching | Ester |

| ~985 | =C-H bending (out-of-plane) | Acrylate |

| ~810 | =C-H wagging | Acrylate |

Detailed Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique ideally suited for the analysis of viscous liquids and polymers like this compound, as it requires minimal sample preparation.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

This compound sample.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

2. Sample Preparation:

-

Due to its viscous nature, this compound can be analyzed directly without any dilution.

-

Ensure the sample is at room temperature and homogeneous.

3. Instrument Setup and Background Collection:

-

Turn on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure a stable infrared source and detector response.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone (B3395972) to remove any residual contaminants. Allow the solvent to evaporate completely.

-

Record a background spectrum. This is a crucial step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

4. Sample Analysis:

-

Place a small drop of the this compound sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

-

Collect the sample spectrum. The typical data acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

5. Data Processing and Analysis:

-

The collected sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups to confirm the chemical structure of this compound.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR spectrum analysis of a chemical compound for functional group identification.

Caption: Logical workflow of FTIR spectrum analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of monomers like this compound. By analyzing the positions and intensities of the absorption bands in the FTIR spectrum, researchers can confidently identify the key functional groups, including the hydroxyl, ester, and acrylate moieties. This information is critical for quality control, understanding polymerization behavior, and designing novel polymeric materials with tailored properties for advanced applications in the pharmaceutical and materials science fields. The provided experimental protocol offers a reliable method for obtaining high-quality FTIR spectra of this viscous monomer.

Pentaerythritol Trimethacrylate: A Technical Guide to its Thermal Properties and Decomposition Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol trimethacrylate (PETMA) is a trifunctional monomer utilized in the formation of crosslinked polymer networks for various applications, including in the biomedical and pharmaceutical fields. A thorough understanding of its thermal properties and decomposition behavior is critical for ensuring material stability, predicting product lifespan, and controlling manufacturing processes. This technical guide provides an in-depth analysis of the thermal characteristics of PETMA, including a summary of its thermal transitions and a detailed examination of its decomposition pathway. Experimental protocols for key analytical techniques are also presented to aid researchers in their own investigations.

Thermal Properties of this compound

The thermal properties of crosslinked poly(this compound) [poly(PETMA)] are crucial for determining its processing parameters and its performance at elevated temperatures. The key thermal events are the glass transition and thermal decomposition.

Data Summary

Quantitative data on the thermal properties of pure, crosslinked poly(PETMA) is not extensively available in the public domain. However, based on the typical behavior of crosslinked poly(methacrylates), the following table summarizes the expected thermal properties. Researchers should consider these as estimated values and are encouraged to perform specific analyses for their particular poly(PETMA) formulation.

| Thermal Property | Description | Representative Value (°C) | Analytical Technique |

| Glass Transition Temperature (Tg) | The temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range. For highly crosslinked polymers like poly(PETMA), the Tg is expected to be significantly elevated. | > 100 °C (estimated) | Differential Scanning Calorimetry (DSC) |

| Decomposition Onset Temperature (Tonset) | The temperature at which the material begins to lose mass due to thermal degradation. This is a key indicator of the material's thermal stability. | 300 - 350 °C (estimated) | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. This corresponds to the peak of the derivative thermogravimetric (DTG) curve. | 350 - 450 °C (estimated) | Thermogravimetric Analysis (TGA) |

Thermal Decomposition Analysis

The thermal decomposition of poly(PETMA) is a complex process involving the breaking of chemical bonds at elevated temperatures. Understanding this process is vital for predicting the degradation products and the overall stability of the material.

Decomposition Pathway

Based on studies of other poly(methacrylates), the primary decomposition mechanism for poly(PETMA) is expected to be chain scission followed by depolymerization, leading to the reversion of the polymer to its constituent monomer, PETMA.[1] Further fragmentation at higher temperatures would likely lead to the formation of smaller volatile molecules.

The following diagram illustrates a generalized decomposition pathway for a methacrylate (B99206) polymer.

Decomposition Products

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key analytical techniques used to characterize the thermal properties and decomposition of poly(PETMA).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(PETMA).

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of cured poly(PETMA) (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, the DTG curve), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of poly(PETMA).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, uniform sample of cured poly(PETMA) (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate.

-

Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

-

First Heating Scan: Heat from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Reheat the sample at the same rate as the first scan. The Tg is determined from the second heating scan.

-

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of poly(PETMA).

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation: A very small amount of cured poly(PETMA) (typically 50-200 µg) is placed in a pyrolysis sample tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 750 °C) in an inert atmosphere (helium). This causes the polymer to decompose into smaller, volatile fragments. A preliminary degassing step at a lower temperature (e.g., 300-500 °C) can be used to remove any residual volatile compounds before pyrolysis.[1]

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by the carrier gas. The GC separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all components.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This produces a mass spectrum for each component, which acts as a "molecular fingerprint."

-

-

Data Analysis: The mass spectra of the separated components are compared to a library of known spectra (e.g., NIST library) to identify the individual decomposition products.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the thermal analysis of poly(PETMA).

Conclusion

This technical guide has provided a comprehensive overview of the thermal properties and decomposition analysis of this compound. While specific experimental data for poly(PETMA) is limited in publicly accessible literature, this guide offers a framework for its characterization based on the established behavior of related poly(methacrylate) systems. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important biomaterial, enabling them to conduct robust thermal analyses and ensure the quality and stability of their products. It is strongly recommended that researchers perform their own specific analyses to determine the precise thermal properties of their unique poly(PETMA) formulations.

References

The Genesis of a Crosslinking Staple: Early Studies and Discovery of Pentaerythritol Trimethacrylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) trimethacrylate (PETA), a trifunctional acrylic ester monomer, is a cornerstone in the formulation of a diverse array of polymeric materials, including coatings, inks, adhesives, and dental resins. Its prominence stems from its ability to form highly crosslinked networks upon polymerization, imparting exceptional hardness, chemical resistance, and thermal stability to the final product. While the precise moment of its initial synthesis is not prominently documented in readily available literature, its discovery can be understood as a logical progression in the field of polymer chemistry, building upon the established chemistries of pentaerythritol and acrylic acid. This technical guide delves into the foundational studies and early methodologies that paved the way for the development and understanding of this pivotal monomer.

The synthesis of pentaerythritol esters has long been achieved through standard esterification techniques utilizing organic acids, acid anhydrides, or acid chlorides.[1][2] Polyfunctional acrylate (B77674) monomers, in general, can be produced by direct or trans-esterification methods.[1][2] The manufacturing process of the precursor, pentaerythritol, involves the reaction of acetaldehyde (B116499) with formaldehyde (B43269) in an alkaline medium.[1][2] This is followed by a crossed Cannizzaro reaction to yield the final polyol.[1][2] The journey to isolating and characterizing the trimethacrylate variant from the resulting mixture of di-, tri-, and tetra-esters was a critical step in harnessing its specific properties for targeted applications.

Early Synthesis and Discovery: A Logical Evolution

The discovery of pentaerythritol trimethacrylate was not a singular event but rather an outcome of the broader exploration of polyol acrylates for use in polymerization. The general method for synthesizing pentaerythritol esters, including the triacrylate, involves the direct esterification of pentaerythritol with acrylic acid.

The logical workflow for the discovery and early studies of this compound can be visualized as follows:

Experimental Protocols: Early Synthesis Methods

While specific early experimental protocols for the synthesis of pure this compound are scarce, a representative procedure can be reconstructed based on the general principles of esterification prevalent in the mid-20th century. Industrial synthesis at the time often utilized concentrated sulfuric acid as a catalyst.[3]

Representative Early Synthesis Protocol:

-

Reaction Setup: A reaction kettle equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal would be charged with pentaerythritol, acrylic acid, a suitable solvent (such as toluene (B28343) or benzene), and a polymerization inhibitor (like hydroquinone).

-

Esterification: An acid catalyst, typically concentrated sulfuric acid, would be added to the mixture. The reaction mixture would then be heated to reflux. The water produced during the esterification would be azeotropically removed with the solvent and collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction would be monitored by measuring the amount of water collected. The reaction would be considered complete when the theoretical amount of water for the formation of the tri-ester was collected.

-

Workup: After cooling, the reaction mixture would be neutralized with an alkaline solution (e.g., sodium carbonate solution) to remove the acid catalyst and unreacted acrylic acid.

-

Purification: The organic layer would be separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent would then be removed under reduced pressure to yield a mixture of pentaerythritol acrylates.

-

Fractional Distillation/Crystallization: The resulting mixture of di-, tri-, and tetra-acrylates would then be subjected to fractional distillation under high vacuum or fractional crystallization to isolate the this compound.

The general reaction pathway can be illustrated as follows:

Quantitative Data from Early Commercial Grades

Obtaining precise quantitative data from the very first laboratory syntheses is challenging. However, data from early commercial grades of pentaerythritol triacrylate provide insight into the typical composition and properties of the material produced. It is important to note that commercial "pentaerythritol triacrylate" is often a mixture of the di-, tri-, and tetra-acrylate esters.

| Property | Value | Reference |

| Composition | ||

| Pentaerythritol diacrylate (PEDA) | ~1.4% by weight | [1] |

| Pentaerythritol triacrylate (PETA) | ~42.6% by weight | [1] |

| Pentaerythritol tetraacrylate (PETRA) | ~56.0% by weight | [1] |

| Physical Properties | ||

| Melting Range | 25-40 °C | [1] |

| Boiling Point | >315 °C @ 760 mm Hg | [1] |

| Appearance | Colorless or light amber liquid/white crystalline solid | [1] |

Conclusion

The discovery and early studies of this compound were not a singular breakthrough but rather a systematic application of established chemical principles to meet the growing demand for advanced polymer materials. The direct esterification of pentaerythritol with acrylic acid, a process refined over time, laid the groundwork for the production of this vital crosslinking agent. While the historical record may lack a single, celebrated "discovery" paper, the logical progression from raw materials to a functional monomer is clear. The subsequent refinement of synthesis and purification techniques has enabled the widespread use of this compound in a multitude of high-performance applications, a testament to the enduring legacy of these early chemical investigations.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN101462953B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]

Chemical and physical properties of technical grade Pentaerythritol trimethacrylate

An In-depth Technical Guide on the Core Chemical and Physical Properties of Technical Grade Pentaerythritol (B129877) Triacrylate

This technical guide provides a comprehensive overview of the chemical and physical properties of technical grade pentaerythritol triacrylate (PETA). It is intended for researchers, scientists, and drug development professionals who are considering this versatile monomer for their applications. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant workflows.

Note on Nomenclature: While the query specified "pentaerythritol trimethacrylate," the vast majority of available technical literature pertains to "pentaerythritol triacrylate" (CAS No. 3524-68-3). This compound (CAS No. 105644-03-9) is a different compound with significantly less available data. This guide focuses on the widely used technical grade pentaerythritol triacrylate.

Chemical and Physical Properties

Technical grade pentaerythritol triacrylate is a multifunctional acrylate (B77674) monomer known for its use in a variety of polymerization applications. The technical grade product typically contains a small amount of an inhibitor to prevent spontaneous polymerization during storage and transport.

Key Identifiers and Molecular Structure

| Property | Value |

| Chemical Name | 2-(Hydroxymethyl)-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl diacrylate |

| CAS Number | 3524-68-3[1][2][3][4] |

| Molecular Formula | C₁₄H₁₈O₇[1][2][3][5][6] |

| Molecular Weight | 298.29 g/mol [1][2][3][5][6] |

| Synonyms | PETA, Pentaerythrityl triacrylate, Tetramethylolmethane triacrylate, SR 444[1][3][7][8] |

Physical Properties of Technical Grade Pentaerythritol Triacrylate

The physical properties of technical grade PETA can vary slightly between suppliers due to differences in purity and inhibitor content. The following table summarizes typical values.

| Property | Value |

| Appearance | Colorless to light amber, viscous liquid or white semisolid[6][7][9] |

| Density | 1.18 g/mL at 25 °C |

| Boiling Point | >315 °C at 760 mmHg[7] |

| Melting Point | 15 °C to 40 °C[6][7] |

| Viscosity | 400-700 cps at 25 °C[10] |

| Refractive Index | n20/D 1.483 - 1.4864[7] |

| Flash Point | >230 °F (>110 °C)[6] |

| Solubility | Practically insoluble in water; soluble in many organic solvents.[6][7][9] |

| Inhibitor | Typically 300-400 ppm Monomethyl ether hydroquinone (B1673460) (MEHQ)[7] |

Experimental Protocols

Accurate characterization of technical grade PETA is crucial for its effective use. The following are detailed methodologies for key experiments.

Determination of Purity by Gas Chromatography (GC)

This method is adapted from standard practices for analyzing acrylates.

Objective: To determine the percentage purity of pentaerythritol triacrylate and identify the presence of any organic impurities.

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for high-boiling-point compounds (e.g., a low-polarity phenyl-methyl polysiloxane column).

-

Autosampler or manual injection system.

-

Data acquisition and processing software.

Reagents:

-

High-purity carrier gas (e.g., Helium or Nitrogen).

-

High-purity hydrogen and air for the FID.

-

Internal standard (e.g., a high-purity, non-reactive compound with a retention time distinct from PETA and its impurities).

-

High-purity solvent for sample dilution (e.g., acetone (B3395972) or ethyl acetate).

Procedure:

-

Preparation of Internal Standard Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to a precise concentration.

-

Sample Preparation: Accurately weigh a sample of technical grade PETA and dissolve it in a known volume of the internal standard solution.

-

GC Conditions:

-

Injector Temperature: Set to a temperature high enough to ensure complete vaporization of the sample without causing thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of all components.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C).

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peaks corresponding to the solvent, internal standard, PETA, and any impurities based on their retention times.

-

Calculate the area of each peak.

-

Determine the response factor of PETA relative to the internal standard by analyzing a standard solution with known concentrations of both.

-

Calculate the percentage purity of PETA using the following formula:

where Area_PETA and Area_IS are the peak areas of PETA and the internal standard, Conc_PETA and Conc_IS are their concentrations, and RF is the relative response factor.

-

Measurement of Density by Pycnometer

This protocol is based on ASTM D1475 for liquid plastics.

Objective: To determine the density of liquid technical grade PETA at a specified temperature.

Apparatus:

-

Pycnometer (a glass flask of a specific, accurately known volume).

-

Analytical balance (accurate to 0.1 mg).

-

Constant temperature water bath.

-

Thermometer.

Procedure:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty pycnometer accurately.

-

Fill the pycnometer with freshly boiled distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it accurately.

-

Sample Measurement: Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the technical grade PETA sample, taking care to avoid air bubbles.

-

Place the filled pycnometer in the constant temperature water bath to reach the desired temperature.

-

Adjust the sample volume to the calibration mark.

-

Remove the pycnometer, clean the exterior, and weigh it accurately.

-

Calculation: The density of the sample is calculated using the formula:

where Mass_sample is the mass of the pycnometer filled with the sample, Mass_empty is the mass of the empty pycnometer, Mass_water is the mass of the pycnometer filled with water, and Density_water is the known density of water at the test temperature.

Relevance to Drug Development

Pentaerythritol triacrylate and its derivatives are being explored in the field of drug development, particularly in tissue engineering and controlled drug release, due to their ability to form crosslinked polymer networks.

Application in Bone Tissue Engineering

Recent studies have investigated the use of PETA in combination with materials like hydroxyapatite (B223615) (HA) to create biodegradable and osteogenic scaffolds for bone repair.[11][12] These scaffolds can be designed to support cell growth and promote tissue regeneration. The crosslinking properties of PETA contribute to the mechanical strength of these scaffolds.

Caption: Workflow for developing and testing PETA-based scaffolds for bone tissue engineering.

Potential for Controlled Drug Release

The crosslinked network formed by the polymerization of PETA can be used to encapsulate therapeutic agents. The release of the drug can be controlled by the density of the crosslinking and the degradation rate of the polymer matrix. While direct studies on PETA for drug release are emerging, related amphiphilic block copolymers based on pentaerythritol have shown promise in this area.[13]

Caption: Conceptual diagram of a PETA-based system for controlled drug release.

References

- 1. Pentaerythrityl triacrylate [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Pentaerythritol triacrylate | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentaerythritol triacrylate | CAS#:3524-68-3 | Chemsrc [chemsrc.com]

- 5. Pentaerythritol triacrylate | 3524-68-3 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pentaerythrityl triacrylate (CAS 3524-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. lookchem.com [lookchem.com]

- 10. mascotchem.com [mascotchem.com]

- 11. In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pentaerythritol trimethacrylate CAS number and molecular weight

This technical guide provides a comprehensive overview of pentaerythritol (B129877) trimethacrylate, a trifunctional monomer utilized in polymer synthesis. The document details its chemical and physical properties, synthesis, and applications. Due to the limited availability of specific research applications for pentaerythritol trimethacrylate in drug development and life sciences, this guide also includes a detailed examination of the closely related and more extensively studied analogue, pentaerythritol triacrylate. This comparative approach offers valuable insights into the functional applications of multifunctional acrylates and methacrylates in biomedical research.

This compound

This compound is the ester of pentaerythritol and three equivalents of methacrylic acid. It is a key monomer used in the formation of crosslinked polymers, valued for the hardness and chemical resistance it imparts to the final material.

There is some discrepancy in the literature and commercial databases regarding the primary CAS number for this compound. Both identified numbers are provided below for comprehensive reference.

| Property | Value | Citations |

| Chemical Name | 3-Hydroxy-2,2-bis[(methacryloyloxy)methyl]propyl methacrylate (B99206) | [1] |

| CAS Number | 3524-66-1 or 105644-03-9 | [1][2] |

| Molecular Formula | C₁₇H₂₄O₇ | [2] |

| Molecular Weight | 340.37 g/mol | [2] |

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 463.0 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 158.8 ± 22.2 °C | [1] |

This compound is synthesized via the acid-catalyzed esterification of pentaerythritol with methacrylic acid. In this reaction, three of the four hydroxyl groups of pentaerythritol react with the carboxylic acid group of methacrylic acid to form ester linkages, with water as a byproduct. To prevent premature polymerization of the methacrylate groups, a polymerization inhibitor is typically added to the reaction mixture.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Pentaerythritol Triacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of Pentaerythritol (B129877) Triacrylate (PETA). This document addresses the common confusion with its methacrylic counterpart and presents available solubility data, detailed experimental protocols for solubility determination, and visual representations of its chemical structure and a solvent compatibility assessment workflow.

Note on Terminology: While the query specified "Pentaerythritol Trimethacrylate," the widely studied and commercially significant compound is Pentaerythritol Triacrylate (PETA), CAS No. 3524-68-3. Information regarding "this compound" (CAS No. 105644-03-9) is scarce in publicly available literature. This guide will focus on the readily available data for Pentaerythritol Triacrylate.

Chemical Structure

Pentaerythritol triacrylate is a multifunctional acrylate (B77674) monomer known for its use in UV-curable inks, coatings, and adhesives.[1] Its structure consists of a central pentaerythritol core with three acrylate functional groups.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Pentaerythritol Trimethacrylate

For Immediate Release

This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the health and safety considerations for handling Pentaerythritol trimethacrylate (PETM) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.

This compound is a multifunctional acrylate (B77674) ester utilized in various industrial applications, including the formulation of polymers, coatings, and adhesives.[1] While a valuable chemical intermediate, its handling necessitates stringent safety protocols due to its potential health hazards. This guide provides an in-depth overview of PETM's toxicological profile, recommended exposure limits, proper handling procedures, and emergency response.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C14H18O7 | [2][3][4] |

| Molecular Weight | 298.28 g/mol | [2][3][4] |

| Appearance | Colorless or light amber, non-volatile liquid or white crystalline solid | [5] |

| Melting Point | 25-40 °C (77-104 °F) | [5][6] |

| Boiling Point | >315 °C (>599 °F) @ 760 mmHg | [5][6] |

| Density | 1.18 g/cc @ 25 °C | [5] |

| Vapor Pressure | <0.001 mmHg @ 25 °C | [5] |

| Solubility in Water | Practically insoluble | [5][6] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

Section 2: Toxicological Data and Hazard Identification

This compound presents several health hazards that necessitate careful handling. It is classified as a skin and eye irritant, a skin sensitizer, and is suspected of causing cancer.[3] It is also toxic to aquatic life with long-lasting effects.[3]

| Hazard Classification | Description | Reference |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [2] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction. | [2] |

| Carcinogenicity | Category 2: Suspected of causing cancer. | [2] |

| Aquatic Toxicity | Chronic Category 2: Toxic to aquatic life with long lasting effects. | [2] |

Acute Toxicity Data:

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 1350 mg/kg | [3] |

| Oral LD50 | Rat | 1830 mg/kg | |

| Oral LD50 | Rat | 2.46 mL/kg | [6] |

| Dermal LD50 | Rabbit | >2000 mg/kg | [6] |

| Dermal LD50 | Rabbit | 4 mL/kg | [6] |

| Intraperitoneal LD50 | Rat | 18.5 - 27 mg/kg | [6] |

Section 3: Occupational Exposure Limits

Currently, OSHA has not established a permissible exposure limit (PEL) for this compound.[5] However, the American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL).

| Organization | Limit | Value |

| AIHA | WEEL (8-hour TWA) | 1 mg/m³ |

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, work with PETM should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Appropriate personal protective equipment is mandatory.

PPE Selection Workflow

Caption: A workflow for selecting appropriate PPE when handling PETM.

Section 5: Experimental Protocols

Adherence to standardized laboratory procedures is crucial for safety. The following protocols outline the safe handling of PETM for common laboratory tasks.

Protocol 1: Weighing and Transferring this compound

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE: nitrile gloves, safety goggles, and a lab coat.

-

Place a calibrated analytical balance inside the fume hood.

-

Prepare a clean, labeled container for the PETM.

-

-

Procedure:

-

Carefully open the stock container of PETM inside the fume hood.

-

Use a clean spatula to transfer the desired amount of PETM to a weigh boat or directly into the tared receiving container.

-

Avoid generating dust or aerosols.

-

Once the desired amount is weighed, securely close the stock container.

-

Clean any minor spills on the balance or work surface with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

-

-

Post-Procedure:

-

Remove gloves and wash hands thoroughly with soap and water.

-

Protocol 2: Dissolving this compound

-

Preparation:

-

Perform all steps within a chemical fume hood.

-

Don appropriate PPE.

-

Select a suitable solvent and a clean, labeled flask.

-

-

Procedure:

-

Add the desired amount of solvent to the flask.

-

Slowly add the weighed PETM to the solvent while stirring.

-

If necessary, gently heat the solution using a heating mantle with stirring to aid dissolution. Avoid localized overheating which could lead to polymerization.[5]

-

Once dissolved, cap the flask.

-

-

Post-Procedure:

-

Dispose of any contaminated materials as hazardous waste.

-

Remove PPE and wash hands.

-

Protocol 3: Waste Disposal

-

Liquid Waste:

-

Collect all liquid waste containing PETM in a designated, labeled, and sealed hazardous waste container.

-

Do not mix with incompatible waste streams.

-

-

Solid Waste:

-

Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

-

-

Disposal:

-

Arrange for disposal through your institution's environmental health and safety office.

-

Section 6: Chemical Incompatibility and Hazardous Decomposition

PETM is incompatible with several classes of chemicals, and contact should be avoided to prevent hazardous reactions.

Chemical Incompatibility Chart

Caption: Chart of materials incompatible with PETM.

Hazardous decomposition of PETM can occur under fire conditions, producing carbon monoxide and carbon dioxide.[2] Uncontrolled polymerization can occur at high temperatures, potentially leading to explosions and rupture of containers.[5]

Section 7: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[3]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Response:

-

Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[9]

-

Large Spills: Evacuate the area. Wear appropriate respiratory protection and protective clothing. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Firefighting Measures:

-

Use a dry chemical, carbon dioxide, or Halon extinguisher.[6]

-

For larger fires, a water spray, fog, or foam may be used.[9]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for institutional safety protocols and training. Always consult your institution's safety officer and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.

References

- 1. response.epa.gov [response.epa.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Pentaerythritol triacrylate | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 9. szabo-scandic.com [szabo-scandic.com]

In-depth Technical Guide to Pentaerythritol Trimethacrylate: Commercial Availability and Purity Grades

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity grades of Pentaerythritol (B129877) Trimethacrylate (PETMA). This trifunctional methacrylate (B99206) monomer is a critical component in the development of a wide range of materials, including dental resins, photopolymers for 3D printing, and biomedical hydrogels. Understanding its commercial landscape and purity profiles is essential for ensuring the reproducibility and success of research and development activities.

Commercial Availability

Pentaerythritol trimethacrylate is commercially available from a variety of chemical suppliers and manufacturers globally. It is typically supplied in technical grades, which are often mixtures containing related esters. The composition of these technical grades can vary between suppliers and even between batches from the same supplier. Therefore, for applications sensitive to purity, it is crucial to obtain a certificate of analysis (CoA) or a detailed technical data sheet (TDS) from the supplier.

Key suppliers for research and development quantities include major chemical distributors as well as specialized polymer and monomer manufacturers. For larger-scale applications, direct engagement with manufacturers may be necessary to secure specific grades or custom formulations.

Purity Grades and Specifications

Commercial this compound is generally not available as a pure, single-component product. Instead, it is typically a mixture of pentaerythritol esters with varying degrees of methacrylation. The most common components of technical grade PETMA include:

-

Pentaerythritol dimethacrylate (PEDMA)

-

This compound (PETMA)

-

Pentaerythritol tetramethacrylate (PETTeMA)

The relative percentages of these components, along with other potential impurities, define the purity grade of the product.

Table 1: Typical Composition of Technical Grade Pentaerythritol Acrylate Esters *

| Component | Typical Weight Percentage (%) |

| Pentaerythritol diacrylate | 1.4 |

| Pentaerythritol triacrylate | 42.6 |

| Pentaerythritol tetraacrylate | 56.0 |

| Inhibitor (e.g., MEHQ) | 300 - 400 ppm |

Note: This table is based on a reported analysis of a crystalline pentaerythritol triacrylate mixture and serves as an illustrative example.[1] The composition of this compound will be analogous, containing di-, tri-, and tetra-methacrylates. Researchers should always refer to the supplier's specific documentation for the lot they are using.

Table 2: Key Specifications from a Supplier's Certificate of Analysis for a Related Product (Pentaerythritol Triacrylate) *

| Parameter | Specification |

| Appearance | Colorless Liquid |

| Specific Gravity | 1.1609 |

| Viscosity @ 25°C | 595.2 cps |

| Inhibitor (MEHQ) by HPLC | 341.6 ppm |

Note: This data is from a Certificate of Analysis for Pentaerythritol triacrylate and is provided as a representative example of the type of information available.[2] Similar specifications should be requested for this compound.

Common Impurities

Beyond the mixture of methacrylate esters, other impurities can be present in technical grade PETMA, arising from the synthesis and purification processes. These can include:

-

Residual reactants: Unreacted pentaerythritol and methacrylic acid.

-

Byproducts of synthesis: Cyclic dimers and trimers with a 1,3-dioxane (B1201747) structure, and acrylates of dipentaerythritol.[1]

-

Solvents: Residual solvents from the manufacturing process.

-

Inhibitors: Stabilizers such as monomethyl ether hydroquinone (B1673460) (MEHQ) are added to prevent premature polymerization during storage.[3]

The presence and concentration of these impurities can significantly impact the material's properties and performance in sensitive applications.

Experimental Protocols

Accurate determination of the purity and composition of PETMA is critical. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying the different methacrylate esters and other non-volatile impurities in PETMA.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector is used to quantify the eluted components.

Detailed Methodology (Based on a protocol for Pentaerythritol triacrylate): [4][5]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C8 or C18 column (e.g., Zorbax Rx C8, 250 mm x 4.6 mm, 5-µm particle size).[4]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. For example, a 90:10 (v/v) mixture of acetonitrile and water.[4] For mass spectrometry detection, a volatile acid like formic acid can be used instead of phosphoric acid.[5]

-

Flow Rate: Typically 1.0 mL/minute.[4]

-

Detection: UV detection at a wavelength of approximately 232 nm.[4]

-

Sample Preparation: A known concentration of the PETMA sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention times and peak areas of the components are compared to those of known standards to identify and quantify the different methacrylate esters and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. Since pentaerythritol and its esters have high boiling points, derivatization is often required to increase their volatility for GC analysis.

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data that can be used for identification.

Detailed Methodology (Based on a protocol for Pentaerythritol): [6][7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization: The hydroxyl groups of pentaerythritol and its esters can be derivatized to form more volatile trimethylsilyl (B98337) (TMS) ethers. This is achieved by reacting the sample with a silylating agent.

-

Column: A capillary column suitable for the separation of the derivatized compounds.

-

Carrier Gas: Typically helium or hydrogen.

-

Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are compared to spectral libraries for compound identification.

-

Sample Preparation: The PETMA sample is accurately weighed, and the derivatization reaction is carried out in a suitable solvent.

-

Analysis: The resulting chromatogram and mass spectra are analyzed to identify and semi-quantify volatile and semi-volatile impurities.

Visualizations

References

Methodological & Application

Application Notes and Protocols for the Study of Photopolymerization Kinetics of Pentaerythritol Triacrylate (PETA)-Based Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for characterizing the photopolymerization kinetics of Pentaerythritol triacrylate (PETA)-based resins. PETA is a trifunctional monomer widely used in the development of crosslinked polymer networks for various applications, including in the biomedical and drug delivery fields. Understanding its polymerization kinetics is crucial for controlling the final properties of the material.

The primary techniques for monitoring photopolymerization kinetics, Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), are detailed below.

Overview of Analytical Techniques

Two principal methods are employed to monitor the rapid curing process of PETA-based resins in real-time:

-

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. It provides valuable information on the overall reaction enthalpy (ΔH), rate of polymerization, degree of conversion, and induction time.[1]

-

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR): This spectroscopic method monitors the decrease in the concentration of reactive functional groups, specifically the acrylate (B77674) double bonds (C=C), as the polymerization progresses. It allows for the direct measurement of the degree of conversion and the rate of polymerization.[1]

Quantitative Data on Photopolymerization Kinetics

The kinetics of PETA photopolymerization are significantly influenced by factors such as photoinitiator type and concentration, as well as the intensity of the UV light source. The following tables summarize key kinetic parameters obtained from experimental studies on acrylate resins.

Table 1: Effect of Photoinitiator Concentration on the Photopolymerization of Acrylate Resins

| Photoinitiator System | Photoinitiator Concentration (M) | Rate of Polymerization (Rp) (s⁻¹) | Final Monomer Conversion (%) |

| SQM3/I1 | 5 x 10⁻⁴ | ~0.010 | ~10 |

| SQM3/I1 | 2 x 10⁻³ | ~0.018 | ~25 |

| SQM3/I1 | 5 x 10⁻³ | ~0.020 | ~30 |

| SQM3/I84 | 5 x 10⁻⁴ | ~0.012 | ~15 |

| SQM3/I84 | 2 x 10⁻³ | ~0.020 | ~32 |

| SQM3/I84 | 5 x 10⁻³ | ~0.021 | ~36 |

Data adapted from a study on Trimethylolpropane triacrylate (TMPTA) photopolymerization, which serves as a representative trifunctional acrylate.[2] As the concentration of the photoinitiator increases, both the rate of polymerization and the final monomer conversion generally increase.[2]

Table 2: Influence of UV Light Intensity on the Curing of Acrylate Resins

| UV Light Intensity (mW/cm²) | Time to Reach Peak Reaction Rate (s) | Peak Heat Flow (mW) | Final Conversion (%) |

| 10 | ~7.5 | ~1.5 | ~68 |

| 20 | ~6.0 | ~2.5 | ~72 |

| 30 | ~4.0 | ~3.5 | ~75 |

| 40 | ~2.5 | ~4.5 | ~78 |

Data adapted from a study on 1,6-Hexamethylene diacrylate (HDDA) photopolymerization.[3] Higher UV light intensity leads to a faster reaction and a higher degree of final conversion.[3]

Experimental Protocols

Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the steps for analyzing the photopolymerization kinetics of a PETA-based resin using Photo-DSC.

3.1.1. Materials and Equipment

-

Pentaerythritol triacrylate (PETA) resin

-

Photoinitiator (e.g., Omnirad 819, Irgacure TPO)

-

Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source

-

Aluminum DSC pans (open)

-

Micropipette

-

Analytical balance

3.1.2. Procedure

-

Instrument Preparation: Ensure the Photo-DSC is calibrated and the UV light source has been warmed up and stabilized.

-

Sample Preparation:

-

In a low-light environment to prevent premature polymerization, prepare the PETA resin formulation by mixing the desired concentration of photoinitiator into the monomer. Ensure homogeneity.

-

Accurately weigh 1-5 mg of the resin into an open aluminum DSC pan.[1] The sample should form a thin, even film at the bottom of the pan.

-

-

Measurement:

-

Place the sample pan in the DSC measurement cell. An empty, open aluminum pan should be used as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate to minimize oxygen inhibition.

-

Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).

-

Initiate the measurement by simultaneously starting the UV irradiation and data acquisition. The UV light intensity should be set to the desired level.

-

Continue irradiation until the heat flow signal returns to the baseline, indicating the completion of the reaction.

-

-

Data Analysis:

-